1-Amino-3-methylpentan-3-ol
Description
1-Amino-3-methylpentan-3-ol is a branched-chain amino alcohol with the molecular formula C₆H₁₅NO, featuring both hydroxyl (-OH) and primary amine (-NH₂) functional groups on the same tertiary carbon (C3).
Properties
IUPAC Name |
1-amino-3-methylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(2,8)4-5-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGNXDJXTPZYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368876-34-9 | |
| Record name | 1-amino-3-methylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with methyl acetate in a Grignard reaction using dried diethyl ether or tetrahydrofuran as a solvent . Another method includes the reaction of ethylmagnesium bromide with butanone under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
1-Amino-3-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the alcohol group into a carbonyl group, forming ketones or aldehydes .
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically converts the carbonyl group back into an alcohol group .
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted amines or amides .
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Lithium aluminum hydride, sodium borohydride
- Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
- Oxidation: Ketones, aldehydes
- Reduction: Alcohols
- Substitution: Substituted amines, amides
Scientific Research Applications
1-Amino-3-methylpentan-3-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its unique structural properties .
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with analgesic and anti-inflammatory properties .
Industry: this compound is utilized in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of 1-Amino-3-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methylpentan-3-ol (CAS 77-74-7)
- Molecular Formula : C₆H₁₂O
- Functional Groups : Tertiary alcohol (-OH).
- Properties: A non-amino analog of the target compound. Its synthesis involves substitution reactions, such as the conversion of 3-chloro-3-methylpentane using a strong base .
- Lower molecular weight (100.16 g/mol vs. ~117.19 g/mol for the amino analog) and absence of amine-related reactivity (e.g., salt formation).
(R)-1-Amino-4-methylpentan-3-ol (CAS 1009062-29-6)
- Molecular Formula: C₆H₁₅NO
- Functional Groups : Secondary alcohol (-OH) and primary amine (-NH₂) on adjacent carbons.
- Properties: A positional isomer of the target compound. The amino group enhances water solubility compared to non-amino alcohols. Its molar mass (117.19 g/mol) is identical to 1-amino-3-methylpentan-3-ol, but stereochemistry and substituent positions may alter biological activity .
3-Methyl-1-pentanol (CAS 589-35-5)
- Molecular Formula : C₆H₁₄O
- Functional Groups : Primary alcohol (-OH).
- Properties: A linear isomer with a methyl branch on C3.
- Key Differences : Primary alcohol reactivity (e.g., oxidation to carboxylic acids) contrasts with the tertiary alcohol stability of the target compound.
Physicochemical and Hazard Comparison Table
Biological Activity
Overview
1-Amino-3-methylpentan-3-ol, with the molecular formula CHNO and a molecular weight of 117.19 g/mol, is a chiral amino alcohol recognized for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and organic synthesis due to its unique structural properties and potential therapeutic applications.
This compound is characterized by the presence of both an amino group (-NH) and a hydroxyl group (-OH), which contribute to its reactivity and biological interactions. The compound can undergo several chemical reactions including:
- Oxidation : Converts the alcohol group into a carbonyl group, forming ketones or aldehydes.
- Reduction : Reverts carbonyl groups back to alcohols using agents like lithium aluminum hydride.
- Substitution : The amino group can react with electrophiles, resulting in substituted amines or amides.
The biological activity of this compound involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This interaction can lead to:
- Inhibition or activation of enzymatic reactions
- Alteration of cellular signaling pathways
- Modulation of gene expression
Biological Applications
This compound has shown promise in various biological applications:
Medicinal Chemistry
The compound serves as a precursor in synthesizing pharmaceutical agents with potential analgesic and anti-inflammatory properties. Its structural features allow it to participate in the design of new drugs targeting specific biological pathways.
Enzyme Studies
Due to its ability to stabilize enzyme activity and influence pH levels, this compound is used in biochemical assays to study enzyme mechanisms and protein-ligand interactions.
Study on Enzyme Interaction
A study evaluated the effects of this compound on alkaline phosphatase activity. The compound was found to enhance enzyme stability under basic pH conditions, indicating its role as a reaction buffer. This stabilization effect is critical for maintaining optimal enzyme function during biochemical assays.
Pharmacokinetic Evaluation
Research has demonstrated that this compound exhibits favorable pharmacokinetic properties, including good solubility and moderate bioavailability. These characteristics make it suitable for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-2-methylpropan-2-ol | Similar structure; different functional group positions | Varies significantly in reactivity and biological effects |
| 2-Amino-3-methylbutan-2-ol | Different arrangement of functional groups | Distinct chemical properties and applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
